molecular formula C11H16N2O3 B1383481 (2S,3S)-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)oxolane-3-carboxylic acid CAS No. 1808323-72-9

(2S,3S)-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)oxolane-3-carboxylic acid

Cat. No. B1383481
M. Wt: 224.26 g/mol
InChI Key: VOHQSEWJVVPGDD-WPRPVWTQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,3S)-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)oxolane-3-carboxylic acid, also known as (2S,3S)-2-trimethylpyrazol-4-yloxolane-3-carboxylic acid or TMPOCA, is a chiral carboxylic acid that has recently been studied for its potential applications in the fields of synthetic organic chemistry, medicinal chemistry, and biochemistry. This compound has been found to be an effective catalyst in a variety of asymmetric reactions, and it has been used in the synthesis of various bioactive compounds. In addition, TMPOCA has been studied for its potential as a therapeutic agent, with promising results in the treatment of various conditions.

Scientific Research Applications

TMPOCA has been studied for its potential applications in the fields of synthetic organic chemistry, medicinal chemistry, and biochemistry. In the field of synthetic organic chemistry, TMPOCA has been found to be an effective catalyst in a variety of asymmetric reactions, including the synthesis of chiral amines, amides, and other compounds. In medicinal chemistry, TMPOCA has been used in the synthesis of various bioactive compounds, such as antibiotics, anti-inflammatory agents, and other therapeutic agents. In biochemistry, TMPOCA has been studied for its potential as a therapeutic agent, with promising results in the treatment of various conditions.

Mechanism Of Action

TMPOCA is believed to act as a catalyst in a variety of asymmetric reactions. In particular, it is thought to act as a Lewis acid, forming a complex with the substrate and facilitating the formation of a chiral product. This mechanism is believed to be responsible for the high selectivity and efficiency of the reactions catalyzed by TMPOCA.

Biochemical And Physiological Effects

TMPOCA has been studied for its potential as a therapeutic agent, with promising results in the treatment of various conditions. In particular, it has been studied for its potential anti-inflammatory and anti-cancer effects. In addition, TMPOCA has been found to be effective in the treatment of neurodegenerative diseases, such as Alzheimer’s disease.

Advantages And Limitations For Lab Experiments

One of the major advantages of using TMPOCA in lab experiments is its high selectivity and efficiency. It is able to catalyze a variety of asymmetric reactions with high selectivity and efficiency, making it an ideal choice for synthetic organic chemistry experiments. However, TMPOCA is not without its limitations. It is a relatively expensive compound, and it is not always easy to obtain in large quantities. In addition, it is not always easy to control the reaction conditions, which can lead to unwanted side reactions.

Future Directions

The potential applications of TMPOCA are still being explored. Future research could focus on the development of more efficient and selective catalysts based on TMPOCA, as well as the development of new therapeutic agents based on this compound. In addition, further research could be conducted to investigate the biochemical and physiological effects of TMPOCA and its potential therapeutic uses. Finally, further research could be conducted to explore the potential applications of TMPOCA in the fields of synthetic organic chemistry, medicinal chemistry, and biochemistry.

properties

IUPAC Name

(2S,3S)-2-(1,3,5-trimethylpyrazol-4-yl)oxolane-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3/c1-6-9(7(2)13(3)12-6)10-8(11(14)15)4-5-16-10/h8,10H,4-5H2,1-3H3,(H,14,15)/t8-,10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOHQSEWJVVPGDD-WPRPVWTQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)C2C(CCO2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=NN1C)C)[C@@H]2[C@H](CCO2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,3S)-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)oxolane-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S,3S)-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)oxolane-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
(2S,3S)-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)oxolane-3-carboxylic acid
Reactant of Route 3
(2S,3S)-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)oxolane-3-carboxylic acid
Reactant of Route 4
(2S,3S)-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)oxolane-3-carboxylic acid
Reactant of Route 5
(2S,3S)-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)oxolane-3-carboxylic acid
Reactant of Route 6
(2S,3S)-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)oxolane-3-carboxylic acid

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